

Molecular structure and weight of 4-Ethoxy-3-nitropyridine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxy-3-nitropyridine**

Cat. No.: **B157411**

[Get Quote](#)

An In-Depth Technical Guide to 4-Ethoxy-3-nitropyridine

For researchers, scientists, and professionals in drug development, **4-Ethoxy-3-nitropyridine** is a key chemical intermediate with significant applications in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a versatile building block in synthetic chemistry.

Core Molecular and Physical Properties

4-Ethoxy-3-nitropyridine is a substituted pyridine derivative. The presence of both an ethoxy and a nitro group on the pyridine ring imparts specific reactivity, making it a valuable precursor in multi-step syntheses.^[1] Its hydrochloride salt is also commercially available and exhibits different physical properties, such as a significantly higher melting point.

Quantitative Data Summary

The key quantitative data for **4-Ethoxy-3-nitropyridine** and its hydrochloride salt are summarized in the tables below for ease of comparison.

Table 1: Properties of **4-Ethoxy-3-nitropyridine**

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol [2]
CAS Number	1796-84-5 [2]
Appearance	Light orange to yellow to green powder/crystal
Melting Point	47.0 to 51.0 °C
Boiling Point (Predicted)	287.5 ± 20.0 °C
Density (Predicted)	1.245 ± 0.06 g/cm ³
Solubility	Soluble in Methanol

Table 2: Properties of **4-Ethoxy-3-nitropyridine** hydrochloride

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₃ ·HCl
Molecular Weight	204.61 g/mol
CAS Number	94602-04-7
Appearance	White crystalline powder
Melting Point	268-273 °C
Storage Conditions	0-8 °C

Molecular Structure

The structure of **4-Ethoxy-3-nitropyridine**, characterized by a pyridine ring substituted at the 4-position with an ethoxy group and at the 3-position with a nitro group, is crucial for its chemical reactivity.

Molecular structure of **4-Ethoxy-3-nitropyridine**.

Synthetic Pathways and Experimental Protocols

4-Ethoxy-3-nitropyridine is primarily used as an intermediate in organic synthesis. While specific protocols for its direct synthesis are not widely published in peer-reviewed journals, a general and plausible method involves the nucleophilic substitution of a suitable 4-halopyridine precursor.

Experimental Protocol: Synthesis of 4-Alkoxyppyridines

A general procedure for the synthesis of 4-alkoxyppyridines from 4-chloropyridine hydrochloride can be adapted for the preparation of **4-Ethoxy-3-nitropyridine**, assuming the availability of 4-chloro-3-nitropyridine hydrochloride.

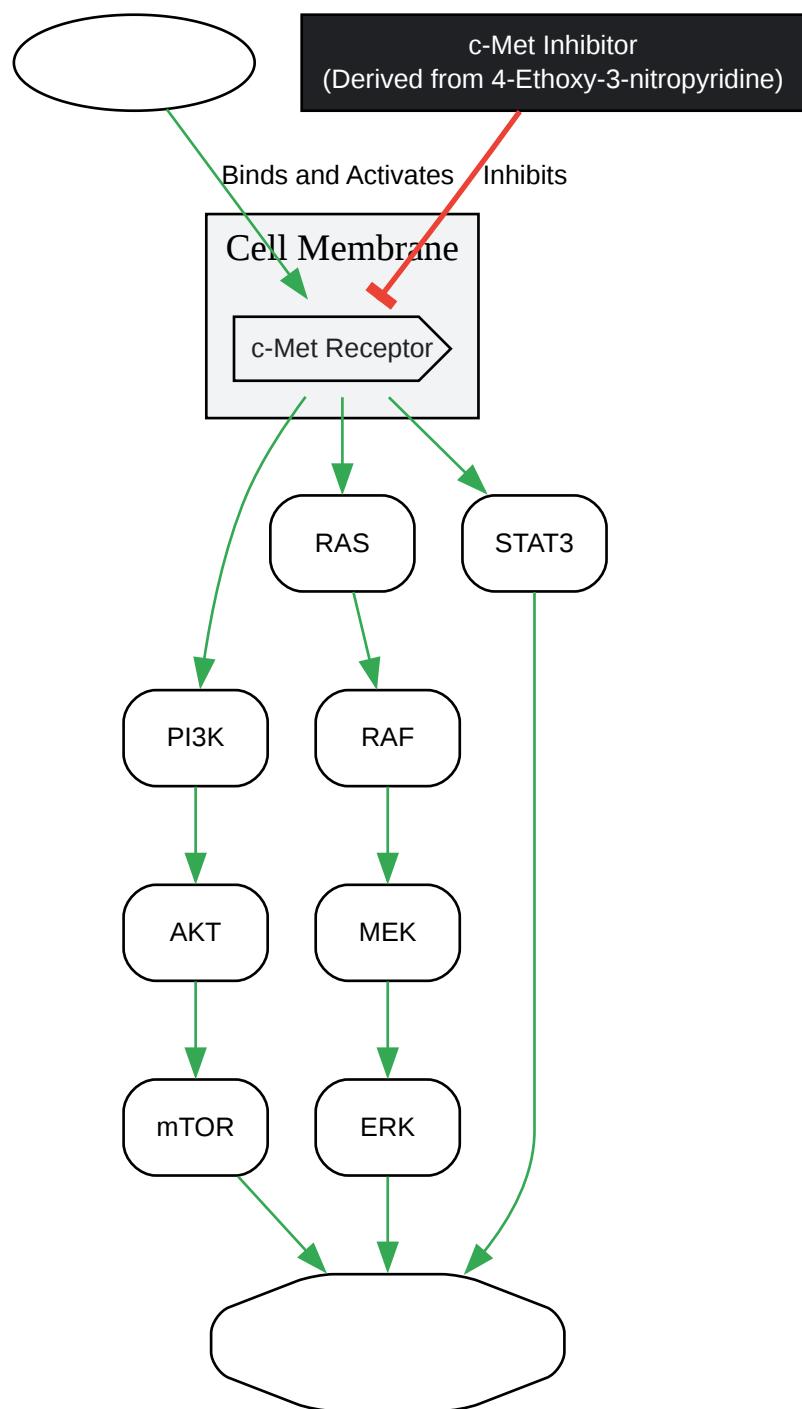
Materials:

- 4-chloro-3-nitropyridine hydrochloride
- Ethanol
- Sodium hydroxide (finely divided)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Hexane
- Water
- Anhydrous sodium sulfate

Procedure:

- A round-bottom flask is flushed with an inert gas (e.g., argon).
- Finely divided sodium hydroxide and ethanol are added to the flask, followed by reagent-grade DMSO.
- The mixture is heated with stirring (e.g., to 80°C) under the inert atmosphere.

- 4-chloro-3-nitropyridine hydrochloride is added to the reaction mixture.
- The reaction is stirred and heated, and its progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and water is added.
- The aqueous mixture is extracted with an organic solvent mixture, such as ethyl acetate/hexane.
- The combined organic layers are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **4-Ethoxy-3-nitropyridine** can be purified by column chromatography or distillation.


Generalized workflow for the synthesis of **4-Ethoxy-3-nitropyridine**.

Role in Drug Development

While direct biological activity of **4-Ethoxy-3-nitropyridine** is not extensively documented, its significance lies in its utility as a precursor for pharmacologically active compounds. It is a valuable building block in pharmaceutical and agrochemical research.^[1]

Precursor to c-Met Kinase Inhibitors

One of the notable applications of pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various human cancers. The HGF/c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Small molecules that inhibit c-Met kinase activity are therefore of significant interest in oncology drug development. Substituted pyridines are a common scaffold in the design of such inhibitors.^[3]

[Click to download full resolution via product page](#)

The HGF/c-Met signaling pathway and the role of its inhibitors.

The above diagram illustrates a simplified representation of the c-Met signaling pathway. **4-Ethoxy-3-nitropyridine** serves as a key starting material for the synthesis of complex

molecules designed to inhibit the c-Met receptor, thereby blocking downstream signaling that leads to cell proliferation and survival.

Safety and Handling

4-Ethoxy-3-nitropyridine is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials, and under an inert atmosphere is recommended for long-term storage.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and weight of 4-Ethoxy-3-nitropyridine.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157411#molecular-structure-and-weight-of-4-ethoxy-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com